An In-depth Technical Guide to the Basic Properties of N-(3-(Dimethylamino)propyl)acrylamide (DMAPA)
An In-depth Technical Guide to the Basic Properties of N-(3-(Dimethylamino)propyl)acrylamide (DMAPA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core properties of N-(3-(Dimethylamino)propyl)acrylamide (DMAPA), a versatile cationic monomer with significant potential in biomedical and pharmaceutical applications. This document details its chemical and physical characteristics, synthesis and polymerization methodologies, and its role in the development of advanced drug delivery systems.
Core Properties of DMAPA
DMAPA is a water-soluble acrylamide (B121943) monomer featuring a tertiary amine group. This amine functionality imparts a cationic nature and pH-responsiveness to polymers incorporating this monomer, making them "smart" materials that can react to changes in their environment.
Physicochemical and Thermal Properties
A summary of the key quantitative data for DMAPA is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of N-(3-(Dimethylamino)propyl)acrylamide (DMAPA) Monomer
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₁₆N₂O | [1] |
| Molecular Weight | 156.23 g/mol | [1] |
| CAS Number | 3845-76-9 | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [CymitQuimica] |
| Boiling Point | 142 °C at 12 mmHg | [ChemicalBook] |
| Density | 0.966 g/mL | [DMAPAA™-MHQ(N-(3-(Dimethylamino)propyl)acrylamide)|Products] |
| pKa | 10.35 | [DMAPAA™-MHQ(N-(3-(Dimethylamino)propyl)acrylamide)|Products, 31] |
| Solubility | Completely soluble in water; miscible with organic solvents | [DMAPAA™-MHQ(N-(3-(Dimethylamino)propyl)acrylamide)|Products, CymitQuimica] |
Table 2: Properties of Poly(N-(3-(Dimethylamino)propyl)acrylamide) (PDMAPA)
| Property | Value | Reference(s) |
| Glass Transition Temperature (Tg) | 134 °C | [DMAPAA™-MHQ(N-(3-(Dimethylamino)propyl)acrylamide)|Products] |
Experimental Protocols
Detailed methodologies for the synthesis, polymerization, and characterization of DMAPA and its corresponding polymer are crucial for reproducible research and development.
Synthesis of N-(3-(Dimethylamino)propyl)acrylamide (DMAPA) Monomer
A general laboratory-scale synthesis can be adapted from standard amidation reactions. A plausible method involves the reaction of acryloyl chloride with N,N-dimethylpropane-1,3-diamine in the presence of a base to neutralize the HCl byproduct.
Materials:
-
Acryloyl chloride
-
N,N-dimethylpropane-1,3-diamine
-
Triethylamine (B128534) (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (B109758) (DCM) or a similar aprotic solvent
-
Sodium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve N,N-dimethylpropane-1,3-diamine and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath.
-
Slowly add a solution of acryloyl chloride in anhydrous DCM to the cooled mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure DMAPA monomer.
Polymerization of DMAPA
DMAPA can be polymerized via various methods, with free radical and reversible addition-fragmentation chain-transfer (RAFT) polymerization being the most common for creating well-defined polymers.
Materials:
-
N-(3-(Dimethylamino)propyl)acrylamide (DMAPA) monomer
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) as initiator
-
Anhydrous solvent (e.g., toluene, ethanol)[2]
-
Precipitation solvent (e.g., hexane)[3]
Procedure:
-
Dissolve the desired amount of DMAPA monomer and AIBN in the chosen anhydrous solvent in a reaction vessel.[2]
-
De-gas the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen, which can inhibit polymerization.[3]
-
Heat the reaction mixture to a specific temperature (e.g., 60-70 °C) and maintain it for a predetermined time (e.g., 10-24 hours) under an inert atmosphere.[2][4]
-
After the polymerization is complete, cool the reaction mixture to room temperature.
-
Precipitate the polymer by adding the reaction solution dropwise into a large excess of a non-solvent like hexane (B92381) with vigorous stirring.[3]
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
RAFT polymerization allows for the synthesis of polymers with controlled molecular weight and narrow molecular weight distributions.
Materials:
-
N-(3-(Dimethylamino)propyl)acrylamide (DMAPA) monomer
-
RAFT agent (e.g., 4-cyanopentanoic acid dithiobenzoate (CPAD))[5]
-
Initiator (e.g., 4,4′-azobis(4-cyanovaleric acid) (ACVA))[6]
-
Solvent (e.g., a mixture of water at acidic pH and 2-propanol)[6]
-
Precipitation solvent (e.g., acetone)[6]
Procedure:
-
Dissolve the DMAPA monomer, RAFT agent, and initiator in the chosen solvent system in a reaction vessel.
-
Thoroughly de-gas the solution as described for free radical polymerization.
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir for the required duration.
-
Monitor the polymerization kinetics and monomer conversion by taking aliquots at different time intervals and analyzing them using techniques like ¹H NMR spectroscopy.
-
Once the desired conversion is reached, terminate the polymerization by cooling the reaction mixture and exposing it to air.
-
Purify the polymer by precipitation in a suitable non-solvent, such as acetone, followed by filtration and drying under vacuum.[6]
Characterization of DMAPA and PDMAPA
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR of DMAPA Monomer: The proton NMR spectrum of the monomer would show characteristic peaks for the vinyl protons of the acrylamide group, the propyl chain protons, and the methyl protons of the dimethylamino group.[4]
-
¹³C NMR of DMAPA Monomer: The carbon NMR spectrum would confirm the presence of all eight unique carbon atoms in the monomer structure.
-
¹H NMR of PDMAPA Polymer: After polymerization, the vinyl proton signals will disappear, and the spectrum will be dominated by the broad peaks of the polymer backbone and the side-chain protons.[3]
Gel Permeation Chromatography (GPC):
-
GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymer.[4]
Differential Scanning Calorimetry (DSC):
-
DSC is employed to measure the glass transition temperature (Tg) of the polymer, which provides information about its thermal properties and physical state.[4]
Signaling Pathways and Experimental Workflows
The unique properties of DMAPA-based polymers make them suitable for various advanced applications, particularly in drug delivery, where their stimuli-responsive nature can be exploited.
pH-Responsive Swelling and Drug Release
Polymers containing DMAPA are pH-sensitive due to the tertiary amine group, which has a pKa of around 10.35.[7] At pH values below the pKa, the amine group becomes protonated, leading to electrostatic repulsion between the polymer chains. This repulsion causes the polymer network to swell and release any entrapped drug molecules. Conversely, at pH values above the pKa, the amine group is deprotonated and neutral, leading to a more collapsed polymer structure.[8][9]
Caption: pH-responsive swelling and drug release mechanism of PDMAPA hydrogels.
Self-Healing Hydrogels Based on Dynamic Covalent Bonds
DMAPA-containing polymers can be incorporated into self-healing hydrogels. The self-healing property is often achieved through the formation of dynamic covalent bonds, such as Schiff base linkages, which can reversibly break and reform.[10][11][12] When the hydrogel is damaged, these bonds at the fracture interface can reform, leading to the restoration of the hydrogel's structural integrity.
Caption: Workflow of a self-healing hydrogel based on dynamic covalent bonds.
References
- 1. N,N-Dimethylaminopropyl acrylamide | C8H16N2O | CID 77452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. DMAPAA™-MHQ(N-(3-(Dimethylamino)propyl)acrylamide)ï½Productsï½KJ Chemicals Corporation [kjchemicals.co.jp]
- 8. Advancements and Prospects of pH-Responsive Hydrogels in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
